molecular formula C10H7FN2O B2507921 5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde CAS No. 928325-26-2

5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B2507921
CAS No.: 928325-26-2
M. Wt: 190.177
InChI Key: NSWULGUFWNCOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde is an organic compound that features a pyrrole ring substituted with a 2-fluoro-3-pyridyl group and an aldehyde functional group

Scientific Research Applications

5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of 5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde, also known as MFCD20668945, is the metabotropic glutamate receptor type 1 (mGluR1) . mGluR1 is a type of glutamate receptor that is found in the brain and is involved in a variety of neurological processes.

Mode of Action

The compound interacts with mGluR1 in the brain, binding to the receptor and influencing its activity

Pharmacokinetics

It is known that the compound has high uptake in the rat brain . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

It is known that the compound has high specific binding with mglur1 in the rat brain , suggesting that it may influence neurological processes regulated by this receptor.

Safety and Hazards

The safety and hazards associated with similar compounds are not explicitly mentioned in the available literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2-fluoro-3-pyridine with a suitable pyrrole derivative. One common method is the Vilsmeier-Haack reaction, which involves the formation of a formylating agent from DMF (dimethylformamide) and POCl3 (phosphorus oxychloride), followed by its reaction with the pyrrole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both a fluorinated pyridine ring and a pyrrole ring with an aldehyde group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(2-fluoropyridin-3-yl)-1H-pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-10-8(2-1-3-12-10)9-4-7(6-14)5-13-9/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWULGUFWNCOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C2=CC(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-(2-Fluoropyridin-3-yl)-1-(phenylsulfonyl)-1H-pyrrole-3-carbaldehyde (2.25 g) was dissolved in methanol (20 mL) and tetrahydrofuran (20 mL), a 8 mol/L aqueous sodium hydroxide solution (20 mL) was added dropwise at room temperature and the mixture was stirred for 1 hr. The reaction mixture was diluted with saturated brine, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. Ethyl acetate was added to the residue and insoluble crystals were collected by filtration to give the title compound as pale-brown crystals (yield 1.03 g, 79%).
Name
5-(2-Fluoropyridin-3-yl)-1-(phenylsulfonyl)-1H-pyrrole-3-carbaldehyde
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
79%

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